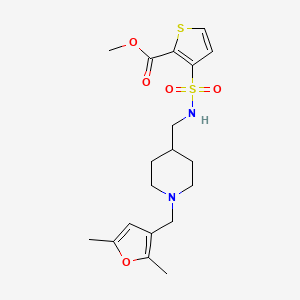

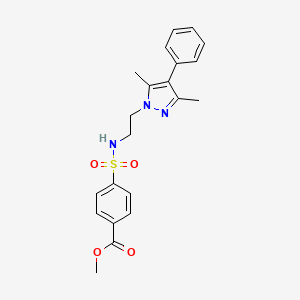

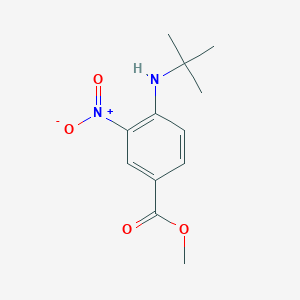

methyl 3-(N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "methyl 3-(N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate" is a complex molecule that appears to be a derivative of thiophene with various substituents including a sulfamoyl group and a piperidine moiety. This compound is not directly mentioned in the provided papers, but the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds, such as methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, involves the conversion of piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and reaction with hydrazines to afford the target compounds . Similarly, the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates is achieved by reacting 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine . These methods could potentially be adapted for the synthesis of the compound , considering the presence of a piperidine and a thiophene moiety in its structure.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using NMR spectroscopy and HRMS . These techniques are crucial for confirming the structure of complex molecules, including the one described. The presence of a piperidine ring and a thiophene ring in the compound suggests that similar analytical methods would be applicable for its structural analysis.

Chemical Reactions Analysis

The papers discuss various chemical reactions, such as the Michael reaction to obtain thioxo-dihydropyridine derivatives and the reactions of carbanions with electrophiles . These reactions are indicative of the types of chemical transformations that might be relevant to the compound , especially considering the potential reactivity of the thiophene and piperidine moieties.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, stability, and reactivity, are important for their practical applications. For instance, the introduction of a 3COOMe group in dihydropyridine-thiones is mentioned to increase solubility and lipophilicity . These insights could be valuable when considering the properties of "methyl 3-(N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate", as modifications to its structure could similarly affect its properties.

Applications De Recherche Scientifique

Chemical Reactions and Synthesis

- Thiophene derivatives, including those with methyl and sulfonyl modifications, are involved in a range of chemical reactions. For example, substituted thiophene-1,1-dioxides react with maleic anhydride, nucleophilic reagents, and reducing agents, leading to various products, including endovinylene-cyclohexane-tetracarboxylic anhydrides and real thiophene derivatives after reduction (Melles, 2010).

- The functionalization of microporous lanthanide-based metal-organic frameworks with dicarboxylate ligands featuring methyl-substituted thieno[2,3-b]thiophene groups has been studied for their sensing activities and magnetic properties (Wang et al., 2016).

Biological Applications and Material Science

- Compounds structurally similar to the specified chemical have been explored for their antimicrobial activities and as building blocks in the synthesis of novel heterocyclic amino acids (Matulevičiūtė et al., 2021).

- The interaction of antagonist compounds with cannabinoid receptors has been analyzed, showing potential biological activity modulation through specific molecular interactions, hinting at the complex biological activities possible with structurally complex molecules like the one (Shim et al., 2002).

Environmental Degradation and Petroleum Analysis

- Research on the photochemical degradation of crude oil components, including methyl- and dimethyl-benzothiophenes, has implications for understanding the environmental fate of similar sulfur-containing compounds in oil spills (Andersson & Bobinger, 1996).

Synthetic Applications

- Studies on the synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives with biological activities reveal the synthetic versatility and potential therapeutic applications of thiophene-containing compounds (Faty et al., 2010).

Propriétés

IUPAC Name |

methyl 3-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O5S2/c1-13-10-16(14(2)26-13)12-21-7-4-15(5-8-21)11-20-28(23,24)17-6-9-27-18(17)19(22)25-3/h6,9-10,15,20H,4-5,7-8,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZHUTFAJXIRKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CN2CCC(CC2)CNS(=O)(=O)C3=C(SC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2502813.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride](/img/structure/B2502818.png)

![6-Cyclopropyl-2-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2502826.png)

![Ethyl 2-oxo-2-{2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazino}acetate](/img/structure/B2502828.png)

![3-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2502835.png)